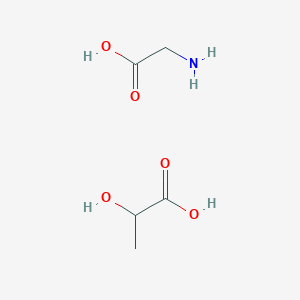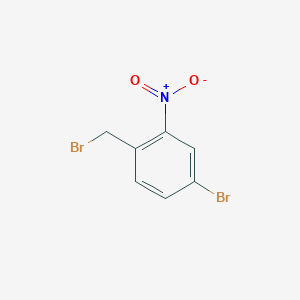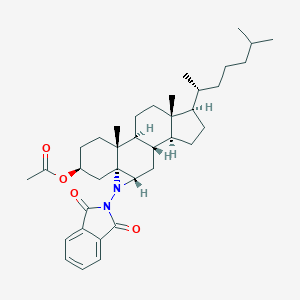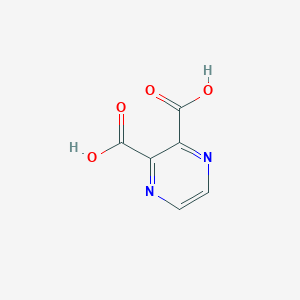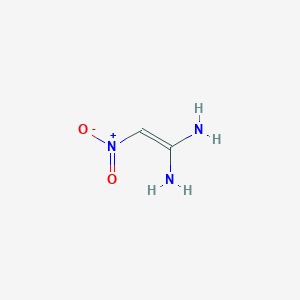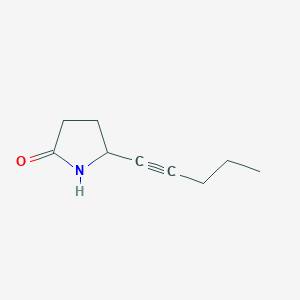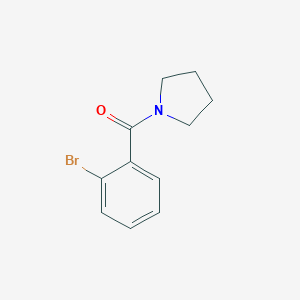
1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to create compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be planned on the basis of two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, a series of novel spiroindanedionepyrrolizidines have been synthesized by multicomponent 1,3-dipolar cycloaddition of a variety of (E)-3-aryl-1-(thiophen-2-yl)prop-2-en-1-ones with unstabilized azomethine ylides .
Molecular Structure Analysis
The pyrrolidine ring is characterized by its non-planarity, a phenomenon called “pseudorotation” . This allows for the efficient exploration of the pharmacophore space due to sp3-hybridization . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features .
Chemical Reactions Analysis
The 1,3-dipolar cycloaddition reaction of 1,3-dipoles with olefinic or acetylenic dipolarophiles has become an important and general method for the construction of five-membered heterocyclic rings . This reaction has been shown to be regioselective and stereoselective .
Applications De Recherche Scientifique
Drug Discovery
The pyrrolidine ring, which is a part of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Selective Androgen Receptor Modulators (SARMs)
Pyrrolidin-1-yl derivatives have been synthesized as selective androgen receptor modulators (SARMs). These compounds have been optimized from previously reported pyrrolidine derivatives and have shown potential in modifying the pharmacokinetic profile .
Antiviral Agents
Indole derivatives, which share a similar structure with the compound , have been found to possess various biological activities, including antiviral properties . This suggests that “(2-bromophenyl)(pyrrolidin-1-yl)methanone” could potentially be explored for similar applications.
Anti-Inflammatory Agents
Indole derivatives have also been found to possess anti-inflammatory properties . Given the structural similarity, “(2-bromophenyl)(pyrrolidin-1-yl)methanone” could potentially be investigated for its anti-inflammatory effects.
Anticancer Agents
Indole derivatives have shown potential as anticancer agents . The compound “(2-bromophenyl)(pyrrolidin-1-yl)methanone” could potentially be explored for similar applications.
Antimicrobial Agents
Indole derivatives have demonstrated antimicrobial properties . This suggests that “(2-bromophenyl)(pyrrolidin-1-yl)methanone” could potentially be explored for similar applications.
Mécanisme D'action
Propriétés
IUPAC Name |
(2-bromophenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARIEGBUQWCPFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354888 |
Source


|
| Record name | 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene | |
CAS RN |
124461-27-4 |
Source


|
| Record name | 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

